molecular formula C10H10N4O B7499727 N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B7499727
M. Wt: 202.21 g/mol
InChI Key: VWLXTCCWKSTWBK-UHFFFAOYSA-N
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Description

N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of N-methylhydrazine with phenyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like toluene or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .

Scientific Research Applications

N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 1,2,4-triazole
  • Benzotriazole

Uniqueness

N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other triazoles, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

N-methyl-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-11-10(15)9-7-12-14(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLXTCCWKSTWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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